1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide
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Overview
Description
1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzenesulfonyl chloride with an appropriate indole derivative under controlled conditions. The oxolane ring is introduced through a subsequent reaction with an oxolane-containing reagent. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Scientific Research Applications
1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The oxolane ring and indole moiety may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide can be compared with other similar compounds, such as:
Benzenesulfonyl chloride: A simpler compound with a similar sulfonyl group but lacking the indole and oxolane moieties.
Indole derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Oxolane-containing compounds: . The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(21-14-17-5-4-12-26-17)16-8-9-19-15(13-16)10-11-22(19)27(24,25)18-6-2-1-3-7-18/h1-3,6-9,13,17H,4-5,10-12,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOVUIHTRKAYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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